An In-depth Technical Guide to the Bicyclic Lactam 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to the Bicyclic Lactam 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic lactam 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one represents a core scaffold of significant interest in medicinal chemistry. As a derivative of the versatile imidazo[1,2-a]pyridine family, this compound and its analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, including its chemical structure, physicochemical characteristics, and detailed synthetic methodologies. Furthermore, it delves into the known and potential biological activities of this scaffold, with a particular focus on its role as a kinase inhibitor in oncology and neurodegenerative disorders, as well as its potential in other therapeutic areas. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of imidazo[1,2-a]pyridine-based compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects.[1] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a PDE3 inhibitor) feature this core structure, underscoring its therapeutic relevance.[1][2]
The partially saturated derivative, 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, retains the key pharmacophoric elements of the parent scaffold while introducing conformational flexibility and new potential points for chemical modification. This guide will focus specifically on this bicyclic lactam, providing a detailed exploration of its chemical and biological properties.
Physicochemical Properties
The core structure of 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one, also referred to in the literature as 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one, possesses the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| IUPAC Name | 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one | - |
| CAS Number | 1000981-77-0 | [3] |
Synthesis and Characterization
The synthesis of the tetrahydroimidazo[1,2-a]pyridin-5-one core can be achieved through various synthetic strategies, primarily involving intramolecular cyclization reactions.
General Synthetic Approaches
Several methods have been reported for the synthesis of the broader class of imidazo[1,2-a]pyridines and their derivatives, which can be adapted for the specific synthesis of the target lactam. These include:
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Condensation Reactions: The classical synthesis often involves the condensation of 2-aminopyridines with α-haloketones.[4]
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Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to highly substituted imidazo[1,2-a]pyridines.[5]
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Intramolecular Cyclization: The cyclization of appropriately functionalized pyridine precursors is a key strategy.[5]
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Electro-organic Synthesis: An electrochemical approach has been described for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives through a one-pot, three-component condensation.[6] This method offers a green and efficient alternative to traditional synthesis.[6]
Exemplary Synthetic Protocol: Electro-organic Synthesis of Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one Derivatives
This protocol is based on the work of Mohammadi et al. and describes a general procedure for the synthesis of substituted analogs of the target compound.[6]
Workflow for Electro-organic Synthesis
Caption: A schematic representation of the one-pot, three-component electro-organic synthesis.
Step-by-Step Methodology:
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Reaction Setup: In an undivided electrochemical cell equipped with a suitable anode and cathode, a solution of the corresponding aldehyde, Meldrum's acid, and 2-(nitromethylene)imidazolidine in propanol is prepared.
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Electrolyte Addition: Sodium bromide is added to the mixture as the electrolyte.
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Electrolysis: The reaction is carried out under a constant current or potential. The specific electrical parameters will depend on the scale and specific substrates used.
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Work-up and Purification: Upon completion of the reaction (monitored by TLC or other suitable analytical methods), the solvent is removed under reduced pressure. The resulting crude product is then purified by an appropriate method, such as column chromatography, to yield the desired tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivative.
For the synthesis of the unsubstituted parent compound, a similar strategy could be envisioned, potentially starting from formaldehyde or a suitable equivalent.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the dihydropyridinone and imidazolidine rings. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. For the parent compound, one would expect signals for the methylene protons in the imidazolidine ring and the protons on the dihydropyridinone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, as well as the sp² and sp³ hybridized carbons of the bicyclic system. |
| IR Spectroscopy | A characteristic strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₈N₂O, m/z = 136.06). Fragmentation patterns would likely involve cleavage of the bicyclic ring system. |
Researchers should perform detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment of newly synthesized derivatives.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2]
Logical Relationship of Biological Activity
Caption: The central role of the core scaffold in various biological activities.
Kinase Inhibition
A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their activity as kinase inhibitors. Various kinases have been identified as targets, with implications for different therapeutic areas.
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DYRK1A and CLK1 Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1).[7] These kinases are implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, making their inhibitors potential therapeutic agents.[7]
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PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, demonstrating anticancer activity in various cell lines.[8][10]
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of FLT3, offering a potential therapeutic strategy for AML.[11]
Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anticancer Activity
Beyond specific kinase inhibition, imidazo[1,2-a]pyridine derivatives have demonstrated broader anticancer effects. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and cervical cancer.[8] The anticancer mechanism is often linked to the modulation of key signaling pathways, such as the Akt/mTOR pathway.[8]
Antituberculosis Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine amides have been identified as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[12] Their mechanism of action involves the inhibition of QcrB, a subunit of the cytochrome bcc complex, which is essential for the pathogen's respiratory chain.[12]
Conclusion and Future Perspectives
The 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one core represents a valuable scaffold for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs in oncology, neurodegenerative diseases, and infectious diseases.
Future research in this area should focus on:
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Expansion of the Chemical Space: The synthesis of novel derivatives with diverse substitution patterns to explore structure-activity relationships further.
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Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to pinpoint the specific molecular targets and signaling pathways modulated by these compounds.
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In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.
By leveraging the insights provided in this technical guide, researchers can continue to unlock the full therapeutic potential of the 2,3,7,8-tetrahydroimidazo[1,2-a]pyridin-5-one scaffold.
References
- Debdab M, et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry. 2016.
- Guzmán-Mendoza A, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
- Al-Qadi S, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. 2021.
- Ling Y, et al. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.
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